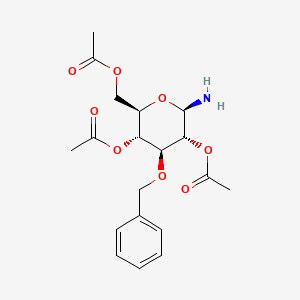![molecular formula C13H18Cl3NO B1397534 2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 152009-38-6](/img/structure/B1397534.png)
2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
Übersicht
Beschreibung
“2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1219972-68-5 . It has a molecular weight of 310.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17Cl2NO.ClH/c14-10-4-5-13 (12 (15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine atoms and the piperidine ring.Physical and Chemical Properties Analysis
The compound has a molecular formula of C13H18Cl3NO . The average mass is 310.647 Da and the monoisotopic mass is 309.045410 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives : Various piperidine derivatives, similar in structure to 2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride, have been synthesized, characterized, and analyzed for their applications. For example, the synthesis of a compound through Claisen-Schmidt condensation, Michael addition, and N-alkylation demonstrated moderate antimicrobial activities against various bacterial strains (Ovonramwen, Owolabi, & Oviawe, 2019). Additionally, the synthesis process of similar compounds using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate has been documented, emphasizing the accessibility of starting materials and the efficiency of the synthesis process (Zheng Rui, 2010).
Molecular and Crystal Structures : The study of molecular and crystal structures of piperidine derivatives provides insights into their conformational flexibility and potential intermolecular interactions. For instance, research on hydroxy derivatives of hydropyridine, closely related to the piperidine structure, revealed extensive networks of intramolecular and intermolecular hydrogen bonds influencing the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Antimicrobial and Antibacterial Activities : Several studies have reported the antimicrobial and antibacterial activities of piperidine derivatives. For example, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potential, indicating moderate inhibitory activities against various bacterial strains (Iqbal et al., 2017). Another study on the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate highlighted its potential antioxidant and antimicrobial activities (Kumar et al., 2016).
Bioactivity and Drug Synthesis : The synthesis and analysis of piperidine derivatives also extend to bioactive heterocycles with potential biological importance. For instance, the synthesis and crystal structure of a novel bioactive heterocycle, 7-Chloro-5-Cyclopropyl-9-Methyl-10-(2-Piperidin-1-yl-Ethyl)-5,10-Dihydro-4,5,6,10-Tetraaza-Dibenzo[a, d] cyclohepten-11-One, was reported, indicating its relevance in structural characterization and molecular modeling for biological studies (Thimmegowda et al., 2009).
Eigenschaften
IUPAC Name |
2-[2-(3,4-dichlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-12-5-4-11(9-13(12)15)17-8-6-10-3-1-2-7-16-10;/h4-5,9-10,16H,1-3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWDPPCKUQBBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1397459.png)

amine](/img/structure/B1397464.png)
![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol](/img/structure/B1397465.png)


![2-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}pyridine](/img/structure/B1397468.png)
![3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397471.png)

![2-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397474.png)
